4-bromo-N-cyclopropyl-1,3-dimethyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-Bromo-N-cyclopropyl-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound belonging to the pyrazole family This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and a carboxamide functional group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-cyclopropyl-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the bromination of 1,3-dimethyl-1H-pyrazole to introduce the bromine atom at the 4-position. This is followed by the introduction of the cyclopropyl group through a cyclopropanation reaction. Finally, the carboxamide group is introduced via an amidation reaction using appropriate reagents and conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-cyclopropyl-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Amidation and Esterification: The carboxamide group can participate in reactions to form amides or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Amidation: Reagents like carbodiimides or acid chlorides facilitate the formation of amides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, 4-bromo-N-cyclopropyl-1,3-dimethyl-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 4-bromo-N-cyclopropyl-1,3-dimethyl-1H-pyrazole-5-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism of action is often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,3-dimethyl-1H-pyrazole: Lacks the cyclopropyl and carboxamide groups, making it less complex.
N-Cyclopropyl-1,3-dimethyl-1H-pyrazole-5-carboxamide: Similar but without the bromine atom.
4-Bromo-N-cyclopropyl-1H-pyrazole-5-carboxamide: Similar but lacks the methyl groups on the pyrazole ring.
Uniqueness
The uniqueness of 4-bromo-N-cyclopropyl-1,3-dimethyl-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C9H12BrN3O |
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Molecular Weight |
258.12 g/mol |
IUPAC Name |
4-bromo-N-cyclopropyl-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C9H12BrN3O/c1-5-7(10)8(13(2)12-5)9(14)11-6-3-4-6/h6H,3-4H2,1-2H3,(H,11,14) |
InChI Key |
VRYAWOTWXMVBDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1Br)C(=O)NC2CC2)C |
Origin of Product |
United States |
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